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molecular formula C15H15N5O B8373364 [3-(1-methyl-1H-pyrazol-4-yl)-quinolin-6-yl]-acetic acid hydrazide

[3-(1-methyl-1H-pyrazol-4-yl)-quinolin-6-yl]-acetic acid hydrazide

Cat. No. B8373364
M. Wt: 281.31 g/mol
InChI Key: ONFNSIFOLZUMAG-UHFFFAOYSA-N
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Patent
US08071581B2

Procedure details

A solution of [3-(1-Methyl-1H-pyrazol-4-yl)-quinolin-6-yl]-acetic acid methyl ester (8.6 mmols) and hydrazine (80.6 mmols) in methanol (75 mL) was heated at 55° C. for an hour before a second addition of hydrazine (80.6 mmol) was added and the reaction heated 55° C. for a further 16 hours After such time the mixture was cooled to 0° C. and the resulting precipitate collected via filtration and washed with cold methanol and dried to return the title compound as a white solid (1.74 g, 70%). 1H NMR 500 MHz (DMSO-d6): ES-MS m/z: 282 (M+H+).
Name
[3-(1-Methyl-1H-pyrazol-4-yl)-quinolin-6-yl]-acetic acid methyl ester
Quantity
8.6 mmol
Type
reactant
Reaction Step One
Quantity
80.6 mmol
Type
reactant
Reaction Step One
Quantity
80.6 mmol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[N:11]=[CH:10][C:9]([C:15]1[CH:16]=[N:17][N:18]([CH3:20])[CH:19]=1)=[CH:8]2.[NH2:22][NH2:23]>CO>[CH3:20][N:18]1[CH:19]=[C:15]([C:9]2[CH:10]=[N:11][C:12]3[C:7]([CH:8]=2)=[CH:6][C:5]([CH2:4][C:3]([NH:22][NH2:23])=[O:2])=[CH:14][CH:13]=3)[CH:16]=[N:17]1

Inputs

Step One
Name
[3-(1-Methyl-1H-pyrazol-4-yl)-quinolin-6-yl]-acetic acid methyl ester
Quantity
8.6 mmol
Type
reactant
Smiles
COC(CC=1C=C2C=C(C=NC2=CC1)C=1C=NN(C1)C)=O
Name
Quantity
80.6 mmol
Type
reactant
Smiles
NN
Name
Quantity
80.6 mmol
Type
reactant
Smiles
NN
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the resulting precipitate collected via filtration
WASH
Type
WASH
Details
washed with cold methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
CN1N=CC(=C1)C=1C=NC2=CC=C(C=C2C1)CC(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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